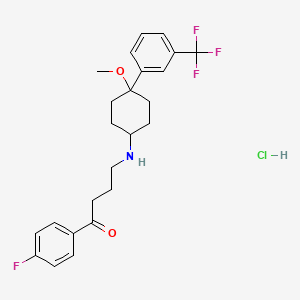
Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a butyrophenone backbone, substituted with fluorine, methoxy, and trifluoromethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- involves multiple steps, starting with the preparation of the butyrophenone backbone. The key steps include:
Formation of the butyrophenone backbone: This is typically achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the fluorine and methoxy groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate fluorine and methoxy reagents are used.
Cyclohexylamine substitution: The cyclohexylamine group is introduced through a nucleophilic substitution reaction, where the amine group replaces a leaving group on the butyrophenone backbone.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the butyrophenone backbone can be reduced to form an alcohol.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Researchers are investigating its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic medication.
Droperidol: Another butyrophenone derivative with antiemetic and antipsychotic properties.
Trifluperidol: A butyrophenone derivative with potent antipsychotic effects.
Uniqueness
Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
42021-00-1 |
|---|---|
Molekularformel |
C24H28ClF4NO2 |
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4-[[4-methoxy-4-[3-(trifluoromethyl)phenyl]cyclohexyl]amino]butan-1-one;hydrochloride |
InChI |
InChI=1S/C24H27F4NO2.ClH/c1-31-23(18-4-2-5-19(16-18)24(26,27)28)13-11-21(12-14-23)29-15-3-6-22(30)17-7-9-20(25)10-8-17;/h2,4-5,7-10,16,21,29H,3,6,11-15H2,1H3;1H |
InChI-Schlüssel |
ITYHHDFUDHMOMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCC(CC1)NCCCC(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

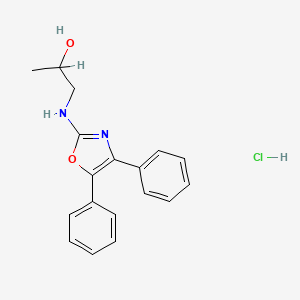


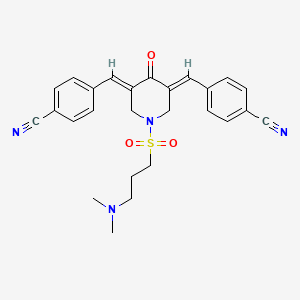

![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
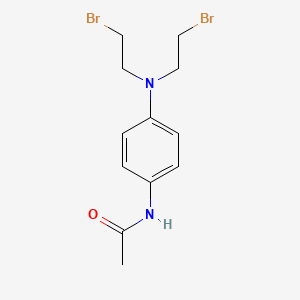
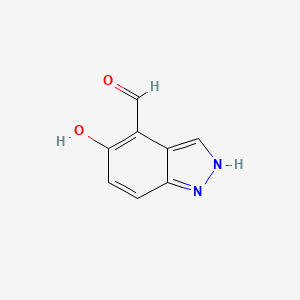
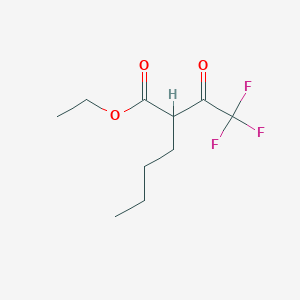
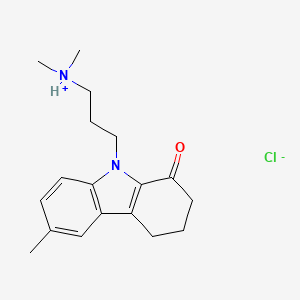
![N-Hydroxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B13730091.png)

